(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
4-tert-Butylbenzaldehyde+3,4-DimethoxyacetophenoneNaOH/EtOHthis compound
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or phase-transfer catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Halogens, nitrating agents, Friedel-Crafts acylation reagents, typically in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Epoxides, diketones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of flavonoids, which are known for their antioxidant properties.
Biology
This compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is often studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as drugs for treating various diseases, including cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its structural versatility allows for the creation of a wide range of products with specific properties.
Mechanism of Action
The biological activity of (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Hydroxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature can influence the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-21(2,3)17-10-6-15(7-11-17)8-12-18(22)16-9-13-19(23-4)20(14-16)24-5/h6-14H,1-5H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZQEYLXWQBLRT-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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